REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([NH:13]C=O)([CH3:12])[CH3:11].Cl>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([NH2:13])([CH3:11])[CH3:12]
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Name
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N-[2-(2,4-difluorophenyl]-1,1-dimethylethyl]formamide
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Quantity
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22 g
|
Type
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reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)CC(C)(C)NC=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)F)CC(C)(C)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |